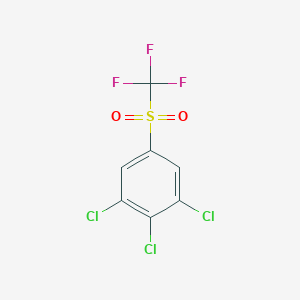

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3-trichloro-5-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOUWSNOXLVTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545833 | |

| Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104614-75-7 | |

| Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene, a compound of interest for researchers and professionals in drug development and materials science. The synthesis is presented as a multi-step process, commencing with the preparation of 1,2,3-trichlorobenzene, followed by its chlorosulfonylation to the corresponding sulfonyl chloride, and culminating in the conversion to the final trifluoromethanesulfonyl derivative. This document details the underlying chemical principles, step-by-step experimental protocols, and critical considerations for each synthetic transformation. The information herein is curated from established chemical literature and is intended to provide a robust framework for the laboratory-scale synthesis of this and structurally related molecules.

Introduction: The Significance of Aryl Triflones

Aryl triflones, characterized by the presence of a trifluoromethanesulfonyl (SO₂CF₃) group attached to an aromatic ring, are a class of compounds that have garnered significant attention in medicinal chemistry and materials science. The trifluoromethanesulfonyl group is a powerful electron-withdrawing moiety and is highly lipophilic. These properties can profoundly influence the physicochemical and biological characteristics of a molecule, often leading to enhanced metabolic stability, improved cell membrane permeability, and altered receptor binding affinities. The strategic incorporation of a triflone group into a molecular scaffold is, therefore, a valuable tool in the design of novel pharmaceuticals and functional materials. This guide focuses on a specific, highly functionalized aryl triflone, this compound, and outlines a rational, multi-step synthetic approach.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a three-step sequence, starting from commercially available o-dichlorobenzene. This strategy is designed to sequentially introduce the required functional groups onto the benzene ring, taking into account the directing effects of the substituents at each stage.

Figure 1: Proposed three-step synthetic workflow for this compound.

Step-by-Step Synthesis

Step 1: Synthesis of 1,2,3-Trichlorobenzene

The initial step involves the electrophilic aromatic substitution of o-dichlorobenzene to introduce a third chlorine atom. This reaction typically yields a mixture of 1,2,3- and 1,2,4-trichlorobenzene, which can be separated by fractional distillation.[1]

Reaction Scheme:

Figure 2: Chlorination of o-dichlorobenzene.

Experimental Protocol:

-

Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl gas), place o-dichlorobenzene and a catalytic amount of anhydrous ferric chloride (e.g., 1-2 mol%).

-

Chlorination: Heat the reaction mixture to a temperature of approximately 60-70°C.[2] Bubble chlorine gas through the stirred reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be monitored and maintained.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of starting material to the trichlorobenzene isomers.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute solution of sodium carbonate to neutralize any remaining acid, and finally with water again. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and remove the solvent under reduced pressure. The resulting crude product, a mixture of 1,2,3- and 1,2,4-trichlorobenzene, is then purified by fractional distillation under vacuum to isolate the 1,2,3-trichlorobenzene isomer (boiling point: 218-219 °C).[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | o-Dichlorobenzene | - |

| Reagent | Chlorine (gas) | - |

| Catalyst | Anhydrous Ferric Chloride | [3] |

| Product | 1,2,3-Trichlorobenzene | [3] |

| Byproduct | 1,2,4-Trichlorobenzene | [1] |

| Purification | Fractional Distillation | [1] |

Step 2: Chlorosulfonylation of 1,2,3-Trichlorobenzene

The second step is the introduction of a sulfonyl chloride group onto the 1,2,3-trichlorobenzene ring via an electrophilic aromatic substitution reaction with chlorosulfonic acid. The directing effects of the three chloro substituents are crucial for the regioselectivity of this reaction. Chlorine atoms are deactivating but ortho-, para-directing. In 1,2,3-trichlorobenzene, the C5 position is para to the C2 chlorine and ortho to the C3 chlorine, making it a sterically accessible and electronically favorable site for substitution. However, the formation of other isomers is possible and purification is a key consideration.

Reaction Scheme:

Figure 3: Chlorosulfonylation of 1,2,3-trichlorobenzene.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place an excess of chlorosulfonic acid (e.g., 4-5 equivalents). Cool the flask in an ice-water bath.

-

Addition of Substrate: Slowly add 1,2,3-trichlorobenzene dropwise to the stirred, cold chlorosulfonic acid. Maintain the temperature of the reaction mixture below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 40-50°C) for a period of time (e.g., 1-2 hours) to ensure complete reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, being a solid, will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude 3,4,5-trichlorobenzenesulfonyl chloride can be further purified by recrystallization from a suitable solvent, such as a mixture of hexane and ethyl acetate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,2,3-Trichlorobenzene | - |

| Reagent | Chlorosulfonic Acid | [4] |

| Product | 3,4,5-Trichlorobenzenesulfonyl Chloride | - |

| Purification | Recrystallization | - |

Step 3: Synthesis of this compound

The final step is the conversion of the synthesized 3,4,5-trichlorobenzenesulfonyl chloride into the target aryl triflone. This transformation can be achieved by reacting the sulfonyl chloride with a suitable trifluoromethylating agent. A common and effective method involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na), often in the presence of a copper catalyst.[5]

Reaction Scheme:

Figure 4: Copper-catalyzed conversion of arylsulfonyl chloride to aryl triflone.

Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,4,5-trichlorobenzenesulfonyl chloride, sodium trifluoromethanesulfinate (e.g., 1.5-2.0 equivalents), and a catalytic amount of a copper(I) salt (e.g., CuI, Cu₂O, or CuBr, 5-10 mol%).

-

Solvent and Reaction: Add a suitable dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stir the reaction mixture at an elevated temperature (e.g., 80-120°C) for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3,4,5-Trichlorobenzenesulfonyl Chloride | - |

| Reagent | Sodium Trifluoromethanesulfinate | [5] |

| Catalyst | Copper(I) salt (e.g., CuI) | [5] |

| Solvent | DMF or DMSO | [5] |

| Product | This compound | - |

| Purification | Column Chromatography | - |

Safety Considerations

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations involving chlorine should be performed in a well-ventilated fume hood. A gas trap containing a solution of sodium thiosulfate or sodium hydroxide should be used to neutralize any unreacted chlorine.

-

Chlorosulfonic Acid: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All additions and reactions should be performed slowly and with adequate cooling.

-

Inert Atmosphere: The final step of the synthesis requires an inert atmosphere to prevent the degradation of the copper catalyst and other reagents. Standard Schlenk line or glovebox techniques are recommended.

-

General Precautions: Standard laboratory safety practices should be followed throughout all procedures. This includes wearing appropriate PPE, working in a well-ventilated area, and being aware of the potential hazards of all chemicals used.

Conclusion

The synthesis of this compound, while not explicitly detailed in a single source, can be rationally approached through a three-step synthetic sequence. This guide provides a robust framework based on established organic chemistry principles and analogous transformations found in the literature. The successful execution of this synthesis will rely on careful control of reaction conditions, particularly for the chlorination and chlorosulfonylation steps to manage regioselectivity, and diligent purification of intermediates and the final product. The methodologies described herein are anticipated to be valuable for researchers engaged in the synthesis of novel, highly functionalized aromatic compounds for various applications in science and technology.

References

-

PrepChem. Synthesis of 1,2,3-trichlorobenzene. Available at: [Link]

-

PubChem. 1,2,3-Trichlorobenzene. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Available at: [Link] chlorides.shtm

-

Tanaka, K. Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes. ChemistryOpen, 7(2), 213–217. (2018). Available at: [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. Available at: [Link]

-

ResearchGate. Practical and efficient synthesis of aryl trifluoromethyl sulfones from arylsulfonyl chlorides with Umemoto's reagent II. Available at: [Link]

- Google Patents. Method of making chlorobenzenes. US5710355A.

- Google Patents. Process for the preparation of trichlorobenzenes. EP0037960B1.

- Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. (2002).

-

Chem-Impex. 2,4,5-Trichlorobenzenesulfonyl chloride. Available at: [Link]

-

ResearchGate. Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. Available at: [Link]

-

ResearchGate. How to carry out a sulfonation reaction? Available at: [Link]

-

ResearchGate. Iron(III) Chloride-Mediated Regio- and Stereoselective Chlorosulfonylation of Alkynes and Alkenes with Sodium Sulfinates. Available at: [Link]

- Agrawal, J. P., & Salunke, R. B. A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41(3), 604-607. (2002).

-

Wikipedia. 1,2,3-Trichlorobenzene. Available at: [Link]

- Google Patents. Method of making 1,2,4-trichlorobenzene. WO1997045389A1.

-

Tlili, A., et al. Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. (2021). Available at: [Link]

-

ResearchGate. (PDF) Synthetic Routes to Arylsulfonyl Fluorides. Available at: [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 20(15), 4545-4548. (2018). Available at: [Link]

-

NIST. Benzene, 1,2,3-trichloro-. Available at: [Link]

Sources

physicochemical properties of 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 104614-75-7). While experimentally determined data for this specific molecule is not extensively available in public repositories, this document synthesizes information from analogous structures and established chemical principles to offer robust predictions and characterization methodologies. We delve into the structural components that define its chemical behavior—the polychlorinated aromatic ring and the potent trifluoromethanesulfonyl (triflone) group. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not only a summary of key properties but also detailed experimental protocols for in-house validation. The narrative emphasizes the causality behind analytical choices, grounding theoretical predictions in practical, verifiable workflows that are essential for scientific integrity.

Introduction and Structural Analysis

This compound is a synthetic organic compound featuring a highly substituted benzene core. Its significance in chemical and pharmaceutical research stems from the unique combination of two powerful functional motifs: a trichlorinated phenyl ring and a trifluoromethanesulfonyl group (-SO₂CF₃), commonly known as a triflone.

-

The Polychlorinated Aromatic System: The presence of three chlorine atoms on the benzene ring imparts significant steric bulk and high lipophilicity. The substitution pattern influences the electronic distribution within the ring and provides metabolic stability by blocking potential sites of enzymatic oxidation.

-

The Trifluoromethanesulfonyl (Triflone) Group: The triflone group is one of the most powerful non-ionic electron-withdrawing groups in organic chemistry.[1] This property profoundly influences the molecule's acidity, reactivity, and interactions with biological targets. In drug discovery, the incorporation of fluorine and fluoroalkyl groups is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The triflone moiety, in particular, is noted for its ability to increase the acidity of adjacent N-H bonds in triflamides and to serve as a key pharmacophore in various bioactive molecules.[1][4]

These structural features suggest a molecule with low aqueous solubility, high lipophilicity, and significant chemical and metabolic stability, making it an intriguing scaffold for agrochemical and pharmaceutical development.

Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1,2,3-trichloro-5-((trifluoromethyl)sulfonyl)benzene | [5] |

| CAS Number | 104614-75-7 | [5] |

| Molecular Formula | C₇H₂Cl₃F₃O₂S | AiFChem[5] |

| Molecular Weight | 315.51 g/mol | (Calculated) |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)C(F)(F)F | (Predicted) |

Physicochemical Properties: Predictions and Implications

The interplay between the chlorinated ring and the triflone group dictates the compound's physical and chemical properties. The following table summarizes the predicted values and their significance in a research and development context.

| Property | Predicted Value / State | Significance in Drug Development & Research |

| Physical State | White to off-white solid | Affects handling, formulation, and purification strategies. |

| Melting Point | Not Available | Important for determining purity and for process chemistry calculations. |

| Boiling Point | Not Available | Likely high with decomposition; relevant for purification via distillation if applicable. |

| Aqueous Solubility | Very Low | A critical parameter for bioavailability; low solubility can hinder absorption and requires specialized formulation.[6] |

| Lipophilicity (cLogP) | High (>4.5) | High lipophilicity suggests good membrane permeability but may lead to poor solubility, high protein binding, and potential sequestration in fatty tissues.[6] |

| Acidity (pKa) | Not directly applicable (no acidic proton) | The triflone group dramatically lowers electron density in the ring, but the molecule lacks a readily ionizable proton. The high acidity of related triflamides (pKa ~6.3 for TfNH₂) showcases the group's electron-withdrawing power.[1] |

Analytical Characterization: Self-Validating Protocols

To ensure scientific trustworthiness, any new chemical entity must be rigorously characterized. The following section provides detailed, field-proven protocols for the analysis of this compound. These methods form a self-validating system for confirming identity, purity, and stability.

General Workflow for Physicochemical Characterization

The logical flow from sample reception to full characterization is a critical process. The following diagram illustrates a standard workflow designed to ensure comprehensive and reliable data acquisition.

Caption: Workflow for the comprehensive characterization of a chemical standard.

Protocol 1: Identity and Purity by HPLC-UV/MS

Causality: This method is the cornerstone of purity analysis for non-volatile organic compounds. HPLC separates the target compound from impurities, UV detection provides quantitative data, and mass spectrometry (MS) confirms the molecular weight, providing unequivocal identity. A C18 column is chosen for its excellent retention of lipophilic molecules.

Methodology:

-

System Preparation: Use a High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Chromatographic Conditions:

-

Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 35 °C.[7]

-

Injection Volume: 5 µL.

-

-

Detector Settings:

-

DAD: Monitor at 220 nm and 254 nm.

-

MS (ESI Negative Mode): Scan from m/z 100-500. The triflone group can sometimes yield characteristic fragments. Look for the parent ion [M-H]⁻ or other adducts.

-

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

-

Analysis: Inject the sample and integrate the peak area at 254 nm. Purity is calculated as the percentage of the main peak area relative to the total peak area. Confirm the mass of the main peak corresponds to the expected molecular weight.

Protocol 2: Orthogonal Purity by GC-MS

Causality: Gas chromatography provides an orthogonal separation mechanism to HPLC, based on volatility and polarity. It is excellent for identifying any volatile impurities that might not be well-resolved by liquid chromatography.

Methodology:

-

System Preparation: Use a Gas Chromatograph with a high-resolution fused silica capillary column, interfaced to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection: Splitless injection.

-

Carrier Gas: Helium.

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mode: Scan from m/z 50-400.

-

-

Analysis: Analyze the resulting chromatogram and mass spectrum. The fragmentation pattern in EI-MS can provide structural confirmation. Compare the spectrum to libraries and theoretical fragmentation patterns.

Protocol 3: Structural Confirmation by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the number and environment of protons, while ¹⁹F NMR is highly specific for the triflone group.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone.

-

¹H NMR Analysis:

-

Expected Signals: The two aromatic protons will appear as distinct signals (likely doublets or multiplets depending on coupling) in the aromatic region (δ 7.0-8.5 ppm). Their chemical shift will be significantly downfield due to the strong electron-withdrawing effects of the three chlorine atoms and the triflone group.

-

-

¹⁹F NMR Analysis:

-

Expected Signals: A sharp singlet should be observed for the -CF₃ group. The chemical shift will be characteristic of a triflone moiety.

-

Conclusion

This compound represents a chemical scaffold of significant interest due to its high lipophilicity, metabolic stability, and potent electronic properties conferred by its halogen and triflone substituents. While comprehensive experimental data is sparse, this guide provides a robust framework for its characterization based on established chemical principles and validated analytical protocols. The methodologies outlined herein empower researchers to verify the compound's identity and purity with high confidence, ensuring the integrity of downstream applications in medicinal chemistry, materials science, and beyond. Understanding and confirming these foundational physicochemical properties is the critical first step in unlocking the full potential of this unique molecule.

References

- AiFChem. (n.d.). 1,2,3-Trichloro-5-((trifluoromethyl)sulfonyl)benzene.

- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.

- PubChem. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene.

- Google Patents. (n.d.). CN110618219A - Method for detecting residual solvent of trifluoromethanesulfonic acid.

- ANALYTICAL METHOD SUMMARIES. (2021).

- Malik, R., & Kamble, G. (2023). PHYSICOCHEMICAL PROPERTY OF DRUG MOLECULES WITH RESPECT TO DRUG ACTIONS. J.Bio.Innov, 12(1), 208-212.

- ResearchGate. (n.d.). Fluorine: the new kingpin of drug discovery.

- ResearchGate. (n.d.). Trifluoromethanesulfonamides and Related Compounds.

- MDPI. (n.d.). Triflamides and Triflimides: Synthesis and Applications.

- YouTube. (2022). Physiochemical Properties in Drug Discovery.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 104614-75-7 | 1,2,3-Trichloro-5-((trifluoromethyl)sulfonyl)benzene - AiFChem [aifchem.com]

- 6. youtube.com [youtube.com]

- 7. CN110618219A - Method for detecting residual solvent of trifluoromethanesulfonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 104614-75-7

Introduction

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene is a halogenated aromatic compound featuring a trifluoromethanesulfonyl (triflyl) group. This molecule holds significant interest for the medicinal and materials science communities due to the unique electronic properties conferred by its substituents. The triflyl group is a powerful electron-withdrawing moiety, which profoundly influences the reactivity and potential biological activity of the benzene ring.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 104614-75-7 | Fluorochem |

| IUPAC Name | 1,2,3-trichloro-5-(trifluoromethylsulfonyl)benzene | Fluorochem |

| Molecular Formula | C₇H₂Cl₃F₃O₂S | Fluorochem |

| Molecular Weight | 315.51 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, acetone), insoluble in water (predicted) | --- |

Synthesis of this compound: A Proposed Pathway

Step 1: Electrophilic Aromatic Substitution to Introduce the Sulfonyl Group

The first step would involve the introduction of a sulfonyl group onto the 1,2,3-trichlorobenzene ring via electrophilic aromatic substitution. Due to the deactivating nature of the three chlorine atoms, harsh reaction conditions would likely be necessary.

Caption: Proposed sulfonation of 1,2,3-trichlorobenzene.

Step 2: Conversion to the Trifluoromethanesulfonyl Group

The resulting sulfonic acid can then be converted to the corresponding sulfonyl chloride, which is a key intermediate for the introduction of the trifluoromethyl group.

Caption: Proposed conversion to the final product.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3,4,5-Trichlorobenzenesulfonic acid

-

To a stirred solution of 1,2,3-trichlorobenzene (1 eq.) in a suitable solvent (e.g., nitrobenzene), add fuming sulfuric acid (excess) dropwise at a controlled temperature.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours to drive the reaction to completion.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and carefully pour it onto ice.

-

Isolate the precipitated 3,4,5-trichlorobenzenesulfonic acid by filtration and wash with cold water.

Step 2: Synthesis of this compound

-

Treat the dried 3,4,5-trichlorobenzenesulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 3,4,5-trichlorobenzenesulfonyl chloride.

-

In a separate flask under an inert atmosphere, react the 3,4,5-trichlorobenzenesulfonyl chloride with a suitable trifluoromethylating reagent, such as trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a fluoride source (e.g., CsF or KF).

-

The reaction is typically carried out in an aprotic polar solvent like DMF or acetonitrile.

-

Monitor the reaction for the formation of the desired product.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the trichlorinated benzene ring and the trifluoromethanesulfonyl group.

-

Electrophilic Aromatic Substitution: The benzene ring is highly deactivated towards electrophilic attack due to the inductive effect of the three chlorine atoms and the powerful electron-withdrawing resonance and inductive effects of the triflyl group.[2][3][4][5] Electrophilic substitution, if it were to occur, would be directed to the meta position relative to the triflyl group, which is the C4 position. However, forcing such a reaction would require extremely harsh conditions.

-

Nucleophilic Aromatic Substitution (SNAr): The significant electron deficiency of the aromatic ring makes it a potential substrate for nucleophilic aromatic substitution.[6][7][8][9][10] A strong nucleophile could potentially displace one of the chlorine atoms, particularly those at the C1 or C3 positions, which are ortho and para to the strongly activating triflyl group. The reaction would proceed through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing substituents.[8]

Caption: Reactivity profile of the target compound.

Applications in Drug Discovery and Development

The incorporation of a trifluoromethanesulfonyl group into a molecule can significantly impact its pharmacological properties. Aryl triflones are recognized for their potential in the synthesis of bioactive compounds.[11] The sulfonyl group is a common motif in many therapeutic drugs and can act as a bioisostere for other functional groups, such as carbonyls or phosphates.

The key advantages of incorporating a triflyl group, and by extension, the potential utility of this compound as a building block in drug discovery, include:

-

Metabolic Stability: The triflyl group is generally resistant to metabolic degradation, which can lead to an increased half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the triflyl group can be used to fine-tune the pKa of nearby functional groups and modulate the overall lipophilicity of a molecule.

-

Enhanced Binding Affinity: The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially increasing the binding affinity and potency of a drug.

-

Scaffold for Further Functionalization: The reactivity of the C-Cl bonds towards nucleophilic aromatic substitution provides a handle for the introduction of further diversity and complexity, allowing for the exploration of structure-activity relationships.

The polychlorinated aromatic core also contributes to the lipophilicity of the molecule, which can be a critical parameter for cell permeability and bioavailability.[12] However, the potential for bioaccumulation and toxicity associated with polychlorinated aromatics must be carefully considered in any drug development program.[13]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the known hazards of related polychlorinated aromatic compounds and sulfonyl-containing reagents, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a synthetically accessible and highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the combination of a trichlorinated ring and a powerful triflyl group, make it an intriguing scaffold for the development of novel bioactive molecules. While its synthesis and reactivity present certain challenges, the potential benefits of incorporating this moiety into drug candidates warrant further investigation by researchers in the field.

References

- Synthesis of aryl triflones by insertion of arynes into C–SO2CF3 bonds. RSC Publishing.

- Synthesis of Aryl Triflones through the Trifluoromethanesulfonyl

- 1,2,3-Trichlorobenzene. Wikipedia.

- Trifluoromethyl

- How to Synthesize 1,2,3-Trichlorobenzene and Increase Economic Benefits?. Guidechem.

- Synthesis of aryl triflones by insertion of arynes into C–SO 2 CF 3 bonds. RSC Publishing, 2016-12-22.

- Synthesis of 1,2,3-trichlorobenzene. PrepChem.com.

- Synthesis of aryl triflones by insertion of arynes into C–SO2CF3 bonds. Semantic Scholar.

- Pd-Catalyzed Synthesis of Aryl and Heteroaryl Triflones from Reactions of Sodium Triflinate with Aryl (Heteroaryl) Triflates.

- Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethyl

- Sandmeyer reaction. Wikipedia.

- Reactivity of chlorobenzene and benzene in electrophilic substitutions.

- Sandmeyer reaction. L.S.College, Muzaffarpur, 2022-01-21.

- 1,2,3-TRICHLOROBENZENE FOR SYNTHESIS. ChemBK.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.

- Reactivity of chlorobenzene and benzene in electrophilic substitutions. ECHEMI.

- Sandmeyer Reaction. OpenOChem Learn.

- Sandmeyer Reaction. J&K Scientific LLC, 2025-02-08.

- Mastering Organic Synthesis: The Power of Trifluoromethanesulfonyl Chloride as a Sulfonylating Agent. NINGBO INNO PHARMCHEM CO.,LTD.

- RESEARCH ARTICLE SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimid

- Why does chlorobenzene give electrophilic substitution reactions rather than nucleophilic... Quora, 2020-04-19.

- Triflyl group. Grokipedia, 2026-01-03.

- Chlorobenzene is ______ reactive than benzene towards electrophilic substitution and directs the incoming electrophile to the_____ position.. Allen.

- What will be the reactivity of chlorobenzene in an electrophilic substitution reaction with benzene?Select. Brainly.in, 2020-09-16.

- Nucleophilic arom

- 1,2,3-TRICHLORO-5-(TRIFLUOROMETHYL)BENZENE. gsrs.

- Nucleophilic Arom

- Nucleophilic Arom

- Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. JOCPR.

- Concerted Nucleophilic Arom

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018-08-20.

- 1,2,3-Trichloro-5-(trifluoromethyl)benzene | C7H2Cl3F3 | CID 2733399. PubChem.

- Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. PMC - NIH.

- Quantification of Polycyclic Aromatic Hydrocarbons and Polychlorinated Dibenzo-p-dioxins in Human Serum by Combined Micelle-Mediated Extraction (Cloud-Point Extraction) and HPLC.

- Benzene, 1,2,3-trichloro-. the NIST WebBook.

- 1,2,3-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 15743604. PubChem.

- 1,2,3-Trichloro-5-(trichloromethyl)benzene. Smolecule.

- Polycyclic arom

- Polycyclic arom

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Chlorobenzene is ______ reactive than benzene towards electrophilic substitution and directs the incoming electrophile to the_____ position. [allen.in]

- 5. brainly.in [brainly.in]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene: Analysis and Data Interpretation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed analysis of the expected spectroscopic data for 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene (CAS RN: 104614-75-7). In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous compounds to predict and interpret its characteristic spectral features. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Expected Spectroscopic Behavior

This compound possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic signature. The presence of three adjacent chlorine atoms and a strongly electron-withdrawing trifluoromethanesulfonyl (-SO₂CF₃) group creates a distinct electronic environment, influencing the vibrational modes (IR), the chemical shifts of protons and carbons (NMR), and the fragmentation patterns (Mass Spectrometry).

Figure 1. Molecular structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Analysis: The IR spectrum of this compound will be dominated by vibrations associated with the trifluoromethanesulfonyl group and the chlorinated benzene ring. The strong electron-withdrawing nature of the -SO₂CF₃ group will significantly influence the positions of the benzene ring vibrations.

Expected Key Absorptions:

| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |

| ~3100 - 3000 | Aromatic C-H stretching | Weak to Medium |

| ~1600 - 1450 | Aromatic C=C stretching | Medium |

| ~1380 - 1350 | Asymmetric SO₂ stretching | Strong |

| ~1180 - 1150 | Symmetric SO₂ stretching | Strong |

| ~1250 - 1000 | C-F stretching | Strong |

| ~850 - 750 | C-Cl stretching | Strong |

| ~900 - 675 | Aromatic C-H out-of-plane bending | Strong |

The most characteristic bands will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the sulfonyl group (-SO₂)[1][2]. The presence of multiple C-F bonds in the trifluoromethyl group will also give rise to strong absorption bands in the 1250-1000 cm⁻¹ region[3].

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Figure 2. Workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Theoretical Analysis: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two non-equivalent aromatic protons. Due to the strong electron-withdrawing effects of the three chlorine atoms and the trifluoromethanesulfonyl group, these protons will be significantly deshielded and resonate at a high chemical shift (downfield).

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Doublet (d) | 1H | H-4 |

| ~7.8 - 8.0 | Doublet (d) | 1H | H-6 |

The exact chemical shifts and coupling constants would need to be determined experimentally. The proton at the C-4 position is expected to be more deshielded than the proton at the C-6 position due to the proximity of three electron-withdrawing chlorine atoms. The coupling between these two protons will likely be a meta-coupling, with a small coupling constant (J ≈ 2-3 Hz).

¹³C NMR Spectroscopy

Theoretical Analysis: The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbon atoms directly attached to the electronegative chlorine and sulfonyl groups will be significantly downfield. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 145 | C-5 (C-SO₂) |

| ~135 - 140 | C-1, C-2, C-3 (C-Cl) |

| ~130 - 135 | C-4, C-6 (C-H) |

| ~115 - 125 (q) | -CF₃ |

The carbon of the trifluoromethyl group will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Theoretical Analysis: Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak will be characteristic of a molecule containing three chlorine atoms. The fragmentation pattern will likely involve the loss of the trifluoromethanesulfonyl group or parts of it, as well as the sequential loss of chlorine atoms.

Predicted Fragmentation Pattern:

Figure 3. Predicted major fragmentation pathways in EI-MS.

Expected m/z Values for the Molecular Ion Cluster:

The molecular weight of this compound (C₇H₂Cl₃F₃O₂S) is approximately 345.5 g/mol . Due to the presence of two major isotopes of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks.

| Ion | Approximate m/z | Relative Abundance |

| [M]⁺ (3 x ³⁵Cl) | 344 | 100% |

| [M+2]⁺ (2 x ³⁵Cl, 1 x ³⁷Cl) | 346 | ~98% |

| [M+4]⁺ (1 x ³⁵Cl, 2 x ³⁷Cl) | 348 | ~32% |

| [M+6]⁺ (3 x ³⁷Cl) | 350 | ~3% |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This guide provides a comprehensive theoretical framework for the spectroscopic characterization of this compound. By understanding the fundamental principles of each spectroscopic technique and analyzing the contributions of the individual functional groups, researchers can confidently predict, interpret, and verify the identity and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results.

References

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy, Third Edition. Academic Press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

-

Vitucci, et al. (Year). Infrared spectra of bis(trifluoromethanesulfonyl)imide based ionic liquids: Experiments and DFT simulations. Journal Name, Volume(Issue), pages.[2]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.

-

Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439.[3]

Sources

The Trifluoromethylsulfonyl Group: A Nexus of Reactivity in Modern Aromatic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Trifluoromethylsulfonyl arenes, commonly known as aryl triflones, have emerged as a pivotal class of compounds in contemporary organic synthesis, finding extensive applications in medicinal chemistry and materials science. The potent electron-withdrawing nature of the trifluoromethylsulfonyl (SO₂CF₃) group profoundly influences the reactivity of the attached aromatic ring, rendering it a versatile platform for a myriad of chemical transformations. This technical guide provides a comprehensive exploration of the synthesis and reactivity of trifluoromethylsulfonyl arenes, with a particular focus on their utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Mechanistic insights, practical experimental protocols, and a quantitative assessment of the electronic effects of the trifluoromethylsulfonyl group are presented to equip researchers with the knowledge to effectively harness the synthetic potential of this remarkable functional group.

Introduction: The Rise of the Trifluoromethylsulfonyl Group

The strategic incorporation of fluorine-containing functional groups has become an indispensable tool in the design of novel pharmaceuticals and advanced materials. Among these, the trifluoromethylsulfonyl (SO₂CF₃) group stands out for its exceptional electronic properties and metabolic stability. Aryl triflones, organic compounds bearing the Ar-SO₂CF₃ moiety, have garnered significant attention due to the powerful electron-withdrawing capabilities of the trifluoromethylsulfonyl group, which surpasses even that of the nitro group. This strong inductive and resonance effect dramatically alters the electron density of the aromatic ring, opening up unique avenues for chemical functionalization.

This guide will delve into the core principles governing the reactivity of trifluoromethylsulfonyl arenes, providing a detailed examination of their synthesis and their participation in key synthetic transformations. By understanding the underlying mechanisms and experimental nuances, researchers can strategically employ aryl triflones as powerful building blocks in the synthesis of complex molecular architectures.

The Electronic Influence of the Trifluoromethylsulfonyl Group: A Quantitative Perspective

The reactivity of trifluoromethylsulfonyl arenes is fundamentally dictated by the profound electron-withdrawing nature of the SO₂CF₃ group. This effect can be quantified using Hammett constants (σ), which measure the electronic influence of a substituent on the reactivity of a benzene ring.

| Hammett Constant | Value | Interpretation |

| σ_meta_ (σ_m_) | 0.80 | Indicates a very strong electron-withdrawing inductive effect.[1] |

| σ_para_ (σ_p_) | 0.96 | Reflects a combination of strong inductive and resonance electron withdrawal.[1] |

These high positive σ values confirm that the trifluoromethylsulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This property is central to the reactivity patterns discussed in the subsequent sections, as it renders the attached aromatic ring highly electrophilic and susceptible to nucleophilic attack.

Synthesis of Trifluoromethylsulfonyl Arenes

The preparation of aryl triflones can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

From Arynes and Sodium Trifluoromethanesulfinate

A direct and efficient method for the synthesis of aryl triflones involves the reaction of in situ generated benzynes with sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent.[2]

start [label="2-(Trimethylsilyl)aryl triflate"]; benzyne [label="Benzyne Intermediate"]; na_so2cf3 [label="CF₃SO₂Na"]; aryl_anion [label="Aryl Anion Intermediate"]; protonation [label="Protonation (e.g., tBuOH)"]; product [label="Aryl Trifluoromethyl Sulfone"];

start -> benzyne [label="CsF, 15-crown-5"]; {rank=same; benzyne; na_so2cf3;} benzyne -> aryl_anion; na_so2cf3 -> aryl_anion; aryl_anion -> protonation; protonation -> product; }

Synthesis of Aryl Triflones via Benzyne Intermediates.

This approach is advantageous as it allows for the formation of both symmetrical and unsymmetrical aryl triflones under relatively mild conditions. The regioselectivity of the reaction with unsymmetrical benzynes is influenced by both electronic and steric factors of the benzyne intermediate.[2]

Experimental Protocol: Synthesis of 1,2-Dimethyl-4-(trifluoromethylsulfonyl)benzene [2]

-

Reaction Setup: To a reaction vessel, add 4,5-dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (32.6 mg, 0.1 mmol), sodium trifluoromethanesulfinate (31.2 mg, 0.2 mmol, 2.0 equiv), 15-crown-5 (39.7 μL, 0.2 mmol, 2.0 equiv), tert-butyl alcohol (9.5 μL, 0.1 mmol, 1.0 equiv), and cesium fluoride (91.2 mg, 0.6 mmol, 6.0 equiv) in acetonitrile (1.0 mL).

-

Reaction Execution: Stir the reaction mixture at 40 °C for 3 hours.

-

Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (95:5) as the eluent to afford 1,2-dimethyl-4-(trifluoromethylsulfonyl)benzene as a white solid (15.1 mg, 63% yield).

Reactivity of Trifluoromethylsulfonyl Arenes

The pronounced electrophilicity of the aromatic ring in aryl triflones governs their reactivity, making them excellent substrates for a range of important synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The strongly deactivating nature of the SO₂CF₃ group renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is significantly enhanced by the electron-withdrawing trifluoromethylsulfonyl group, particularly when it is positioned ortho or para to the leaving group.

substrate [label="Ar(SO₂CF₃)-LG"]; nucleophile [label="Nu⁻"]; meisenheimer [label="Meisenheimer Complex\n[Ar(SO₂CF₃)(LG)(Nu)]⁻"]; product [label="Ar(SO₂CF₃)-Nu"]; leaving_group [label="LG⁻"];

{rank=same; substrate; nucleophile;} substrate -> meisenheimer [label="Addition (rate-determining)"]; nucleophile -> meisenheimer; meisenheimer -> product [label="Elimination"]; meisenheimer -> leaving_group; }

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

A wide array of nucleophiles, including amines, alkoxides, and thiolates, can readily displace a leaving group (typically a halide) from an aryl triflone.

Experimental Protocol: Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene with Piperidine (Illustrative Protocol)

Note: While this protocol uses a dinitro-substituted arene, the principles are directly applicable to activated trifluoromethylsulfonyl arenes.

-

Reaction Setup: In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 g, 5.0 mmol) in ethanol (20 mL).

-

Addition of Nucleophile: Add piperidine (1.0 mL, 10.0 mmol, 2.0 equiv) to the solution.

-

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a precipitate (piperidine hydrochloride) and by thin-layer chromatography.

-

Workup and Purification: Once the reaction is complete, cool the mixture in an ice bath and filter the precipitate. The filtrate is concentrated under reduced pressure. The residue is then recrystallized from ethanol to yield the desired N-(2,4-dinitrophenyl)piperidine.

Palladium-Catalyzed Cross-Coupling Reactions

While aryl triflones can be compared to the more commonly used aryl triflates (Ar-OTf) in terms of reactivity as electrophiles in cross-coupling reactions, the C-S bond of the triflone is generally more robust than the C-O bond of a triflate. However, under appropriate catalytic conditions, trifluoromethylsulfonyl arenes can participate in a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron species and an organic halide or pseudohalide, is a cornerstone of modern synthesis. While aryl triflates are well-established coupling partners, the use of aryl triflones is less common but feasible, particularly with highly active catalyst systems. The general reactivity trend for palladium-catalyzed cross-couplings is Ar-I > Ar-Br > Ar-OTf > Ar-Cl, with aryl triflones exhibiting reactivity comparable to or slightly less than aryl triflates.[3]

pd0 [label="Pd(0)Lₙ"]; oxidative_add [label="Oxidative Addition"]; pd_intermediate [label="Ar(SO₂CF₃)-Pd(II)-Lₙ"]; transmetalation [label="Transmetalation"]; aryl_boronic [label="R-B(OH)₂"]; base [label="Base"]; pd_r_intermediate [label="Ar(SO₂CF₃)-Pd(II)-R"]; reductive_elim [label="Reductive Elimination"]; product [label="Ar(SO₂CF₃)-R"];

pd0 -> oxidative_add; oxidative_add -> pd_intermediate [label="Ar-SO₂CF₃"]; pd_intermediate -> transmetalation; {rank=same; aryl_boronic; base;} aryl_boronic -> transmetalation; base -> transmetalation; transmetalation -> pd_r_intermediate; pd_r_intermediate -> reductive_elim; reductive_elim -> product; reductive_elim -> pd0 [label="Catalyst\nRegeneration"]; }

Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5][6] Similar to the Suzuki-Miyaura coupling, aryl triflates are common substrates, and by analogy, aryl triflones can be employed as electrophiles for the synthesis of complex arylamines. The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a base.[4][5][6]

Illustrative Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide (Adaptable for Aryl Triflones)

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a reaction vessel with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.). Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

-

Addition of Reagents: Add the aryl electrophile (e.g., 4-chlorotoluene, 0.5 mL, 4.22 mmol, 1.0 equiv.) and the amine (e.g., morpholine, 0.55 mL, 6.33 mmol, 1.5 equiv.).

-

Reaction Execution: Heat the resulting mixture at reflux for 6 hours, monitoring the reaction by GC or TLC.

-

Workup and Purification: Cool the reaction mixture to room temperature and quench with water (10 mL). Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Heck reaction, for the formation of carbon-carbon bonds between an unsaturated halide or triflate and an alkene, and the Sonogashira reaction, for the coupling of terminal alkynes with aryl or vinyl halides/triflates, are also important transformations in which aryl triflones can potentially serve as electrophiles.[7][8][9][10][11] The reactivity of aryl triflones in these reactions is expected to be similar to that of aryl triflates, requiring robust catalyst systems to achieve efficient coupling.[7][9][12]

Other Reactivity

Beyond SNAr and cross-coupling reactions, the trifluoromethylsulfonyl group can influence other transformations. For instance, reductive desulfonylation can be employed to remove the SO₂CF₃ group and replace it with a hydrogen atom, offering a traceless activation strategy.[13][14] Additionally, under harsh superacidic conditions, the trifluoromethyl group itself can undergo protolytic defluorination to form reactive electrophilic species.[15]

Applications in Drug Discovery and Materials Science

The unique properties imparted by the trifluoromethylsulfonyl group have made aryl triflones highly valuable in several areas of chemical science.

-

Medicinal Chemistry: The SO₂CF₃ group is often used as a bioisostere for other functional groups to modulate the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity. Its strong electron-withdrawing nature can also influence the pKa of nearby functional groups.

-

Materials Science: The electronic properties of aryl triflones make them attractive components in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Conclusion

Trifluoromethylsulfonyl arenes are a class of compounds with a rich and versatile reactivity profile. The powerful electron-withdrawing nature of the SO₂CF₃ group activates the aromatic ring for nucleophilic aromatic substitution and enables its participation in a range of palladium-catalyzed cross-coupling reactions. A thorough understanding of the synthesis and reactivity of aryl triflones, as detailed in this guide, empowers researchers to utilize these valuable building blocks in the design and synthesis of novel molecules with applications spanning from drug discovery to materials science. The continued development of new catalytic systems is expected to further expand the synthetic utility of this remarkable functional group.

References

-

Buchwald–Hartwig amination. Grokipedia.

-

Hammett substituent constants. Stenutz.

-

Protolytic defluorination of trifluoromethyl-substituted arenes. PMC.

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

-

Buchwald–Hartwig amination. Wikipedia.

-

Heck Reaction—State of the Art. MDPI.

-

Heck reaction. Wikipedia.

-

The Suzuki−Miyaura Coupling of Aryl Sulfones. ResearchGate.

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen.

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

-

-

Suzuki-Miyaura Cross-Coupling Reactions with Aryl Triflates. ResearchGate.

-

-

Trifluoromethylation. Wikipedia.

-

Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications.

-

Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation. ACS Publications.

-

Trifluoromethylsulfinylation Reaction of Activated Arenes and Indoles with Trifluoromethanesulfinyl Chloride. ResearchGate.

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

-

TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Chemicals.

-

Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes. PMC.

-

Cross-Coupling Reactions of Alkylsilicates. Gelest.

-

Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation. PMC.

-

Sonogashira coupling. Wikipedia.

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.

-

Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. blog.wenxuecity.com.

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.

-

Sonogashira Coupling. NROChemistry.

-

Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. Quick Company.

-

Preparation method of 4-(trifluoromethylthio)nitrobenzene. Patsnap.

-

Sonogashira Coupling. Organic Chemistry Portal.

-

Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate.

-

A G4 approach to computing the Hammett substituent constants σp, σm, σ–, σ+, and σ+m. ResearchGate.

-

Trifluoromethanesulfonamides and Related Compounds. ACS Publications.

-

Concerted Nucleophilic Aromatic Substitutions. PMC.

-

'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. Chem.

-

Heck reaction of olefins and aryl halides: Scope of substrate. ResearchGate.

-

Reductive desulfonylation. Wikipedia.

-

Cross-coupling between aryl triflates 1 and alkyl halides 11. Reaction... ResearchGate.

-

Cross‐coupling of Aryl Triflates. Unless stated, isolated yields... ResearchGate.

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.

-

Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.

-

A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. ResearchGate.

-

Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2.

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

-

1,2‐Elimination and reductive desulfonylation of aryl sulfones. ResearchGate.

-

Arylative Desulfonation of Diarylmethyl Phenyl Sulfone with Arenes Catalyzed by Scandium Triflate. ResearchGate.

-

Preparation of nitrobenzene. PrepChem.

-

Desulfonylation Reactions. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reductive desulfonylation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Application of Novel Trifluoromethylating Reagents

Authored for Researchers, Scientists, and Drug Development Professionals

The Strategic Imperative of the Trifluoromethyl Group

The introduction of fluorine into organic molecules often leads to profound changes in their physical, chemical, and biological properties.[1] Among the fluorinated motifs, the trifluoromethyl (CF₃) group holds a position of particular prestige, especially in the design of pharmaceuticals and agrochemicals.[2][3][4][5] Its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability make it a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.[4][5] The journey from harsh, industrial fluorination methods to the sophisticated, selective reagents available today is a story of chemical ingenuity, driven by the need for milder, more functional-group-tolerant, and safer protocols. This guide provides an in-depth exploration of the key discoveries, mechanistic principles, and practical applications of the most significant trifluoromethylating reagents developed to date.

The Evolving Arsenal: A Classification of Trifluoromethylating Reagents

The methods for introducing a CF₃ group can be broadly categorized by the formal charge of the trifluoromethyl species transferred: nucleophilic (CF₃⁻), radical (CF₃•), and electrophilic (CF₃⁺). Each class of reagent possesses a unique reactivity profile, making it suitable for different substrates and transformations. The historical progression has largely been a quest for "taming the beast"—moving from highly reactive, difficult-to-handle sources to stable, bench-top reagents that deliver the CF₃ group with precision and predictability.

The following diagram illustrates the logical workflow for selecting an appropriate trifluoromethylation strategy, a critical first step in any synthetic campaign.

Caption: Workflow for selecting a trifluoromethylation strategy.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

For decades, the go-to source for nucleophilic CF₃⁻ has been trifluoromethyltrimethylsilane (Me₃SiCF₃), famously known as the Ruppert-Prakash reagent .[6] First prepared by Ingo Ruppert in 1984 and extensively developed by G. K. Surya Prakash, this reagent solved a major challenge: stabilizing the otherwise elusive trifluoromethyl anion.[6][7]

Causality of Design: The core principle is that the silicon-carbon bond in Me₃SiCF₃ is polarized but stable. It requires an external activator, typically a catalytic amount of a fluoride source (e.g., TBAF, CsF), to generate a hypervalent siliconate intermediate.[8] This intermediate then readily releases the trifluoromethyl anion, which can attack a wide range of electrophiles, most notably carbonyls and imines.[1][8] The driving force is the formation of the extremely stable Si-F bond.

Caption: Activation mechanism of the Ruppert-Prakash reagent.

Protocol 1: Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent

This protocol describes a self-validating system for the trifluoromethylation of benzaldehyde.

-

System Preparation: Under an inert atmosphere (N₂ or Ar), add benzaldehyde (1.0 mmol, 1.0 equiv) to a flame-dried flask containing anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 mmol, 1.5 equiv) dropwise to the stirred solution.

-

Initiation: Prepare a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF. Add this solution dropwise (approx. 0.05 mmol, 0.05 equiv) until a slight exothermic reaction is observed or TLC analysis indicates the start of the reaction. Self-Validation Point: The reaction is often self-indicating via a color change or slight warming. Over-addition of the fluoride source can lead to side products.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude product, a silyl ether, can be purified by flash chromatography. Subsequent deprotection with acid (e.g., 1M HCl in THF) will yield the final α-trifluoromethyl alcohol.

Radical Trifluoromethylation: The Langlois Reagent

The generation of the trifluoromethyl radical (CF₃•) opens up reaction pathways inaccessible to nucleophilic or electrophilic species, particularly for the functionalization of arenes and alkenes.[9] The most prominent and practical source for this radical is sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent .[2][10][11]

Causality of Design: Bernard Langlois discovered in 1991 that CF₃SO₂Na, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), undergoes a single-electron oxidation to generate the trifluoromethanesulfonyl radical.[10][12] This radical rapidly extrudes SO₂ gas, irreversibly forming the desired trifluoromethyl radical. This process is highly efficient and avoids the use of environmentally harmful precursors like CF₃I.[3][10]

Caption: Generation of the CF₃ radical from the Langlois reagent.

Electrophilic Trifluoromethylation: A Modern Renaissance

The concept of an "electrophilic" trifluoromethyl group (CF₃⁺) was initially counterintuitive due to the high electronegativity of fluorine. However, the development of reagents capable of transferring a formal CF₃⁺ synthon has revolutionized the field, enabling the trifluoromethylation of a vast array of nucleophiles.

Pioneering Work: Yagupolskii and Umemoto Reagents

The field was pioneered by L. M. Yagupolskii, who showed in 1984 that S-(trifluoromethyl)diarylsulfonium salts could trifluoromethylate soft nucleophiles.[1][13][14][15] Building on this, Teruo Umemoto developed a series of shelf-stable, crystalline S-(trifluoromethyl)dibenzothiophenium salts, now known as Umemoto's reagents .[13][16][17][18] These reagents are highly effective for the trifluoromethylation of C-, S-, and P-centered nucleophiles.[17][19] The reactivity of these onium salts can be tuned by modifying the substituents on the aromatic backbone; for example, electron-withdrawing groups increase the electrophilicity and reactivity of the reagent.[20][21]

The Game Changer: Togni's Hypervalent Iodine Reagents

A major breakthrough came in 2006 from the lab of Antonio Togni with the introduction of 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, now widely known as Togni Reagent I .[13][22][23] This and its successors are hypervalent iodine compounds that are stable, easy to handle, and remarkably versatile.[22][24][25][26]

Causality of Design: Togni reagents exploit the unique properties of hypervalent iodine. The I-CF₃ bond is highly polarized and labile, allowing the reagent to act as a potent electrophilic CF₃ source.[22] Critically, subsequent research revealed a dualistic nature: Togni reagents can also undergo single-electron transfer (SET) processes, especially when reacting with redox-active substrates or under photoredox catalysis, to generate the CF₃ radical.[2][16][23][24] This dual reactivity greatly expands their synthetic utility.[25]

Caption: Dual reactivity modes of Togni's hypervalent iodine reagents.

Data-Driven Reagent Selection

The choice of reagent is dictated by the substrate, desired transformation, and reaction conditions. The following table summarizes and compares the key features of the most common, commercially available electrophilic reagents.

| Reagent Family | Structure Example | Stability | Typical Nucleophiles | Key Advantages |

| Yagupolskii-Umemoto | S-(trifluoromethyl)dibenzothiophenium triflate | Crystalline, shelf-stable solid | Soft C-nucleophiles (β-ketoesters), thiols, phosphines[17][19] | High reactivity, well-established protocols |

| Togni I | 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Crystalline solid, thermally sensitive[24] | C-, S-, P-, and O-nucleophiles, alcohols[1][13] | Broad scope, dual radical/polar reactivity |

| Togni II | 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole | More thermally stable than Togni I | Similar to Togni I, often used with β-keto esters[26] | Improved stability, mild reaction conditions |

| Shibata | Trifluoromethylsulfoximine salts | Crystalline, shelf-stable solid | Carbon-centered nucleophiles | Commercially available, high efficiency[1][16] |

A Validated Protocol for Modern Electrophilic Trifluoromethylation

This protocol details the trifluoromethylation of ethyl 2-oxocyclohexanecarboxylate using Togni Reagent I, a benchmark reaction for evaluating electrophilic CF₃ reagents.

-

System Preparation: To a standard glass vial equipped with a magnetic stir bar, add the β-ketoester (0.5 mmol, 1.0 equiv), Togni Reagent I (0.6 mmol, 1.2 equiv), and a suitable solvent such as acetonitrile (CH₃CN, 2.5 mL).

-

Catalyst/Additive (Optional but Recommended): For many C-nucleophiles, the addition of a Lewis acid or a base can be beneficial. For this substrate, a catalytic amount of a copper salt, like CuCl (0.05 mmol, 0.1 equiv), can accelerate the reaction. Causality Note: The copper catalyst can facilitate a SET pathway or act as a Lewis acid to activate the substrate, often leading to cleaner and faster conversions.

-

Reaction Conditions: Stir the mixture at room temperature (20-25 °C). The reaction is typically complete within 4-12 hours.

-

Monitoring: Progress can be conveniently monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via ¹⁹F NMR, looking for the disappearance of the reagent signal and the appearance of the product signal. Self-Validation Point: A clean conversion with minimal side products indicates the chosen conditions are optimal. The formation of decomposition products may suggest the substrate is incompatible or the reaction requires lower temperatures.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). The aqueous layers will remove the iodine-containing byproduct and any inorganic salts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude oil is then purified by silica gel flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure α-trifluoromethylated product.

Conclusion and Future Horizons

The discovery of novel trifluoromethylating reagents has transformed a once-niche area of fluorine chemistry into a cornerstone of modern organic synthesis. The progression from the nucleophilic Ruppert-Prakash reagent to the radical-generating Langlois reagent and the versatile electrophilic Umemoto and Togni reagents provides chemists with a powerful and diverse toolkit. Future research will undoubtedly focus on developing catalytic and enantioselective trifluoromethylation methods, further expanding the ability to install this vital functional group with ultimate precision and efficiency.[3][4][27] The development of dual-function reagents that can both activate a substrate and deliver the CF₃ group in a single step represents another exciting frontier.[27]

References

-

Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]

-

Yagupsky, L. M., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 21(2), 554-563. [Link]

-

Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. [Link]

-

Wikipedia. (n.d.). Togni reagent II. [Link]

-

Wang, R., et al. (2015). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 13(20), 5624-5637. [Link]

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]

-